2-Methyl-4-(methylsulfonyl)aniline
Overview
Description
2-Methyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a methylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)aniline typically involves the sulfonation of 2-methylaniline followed by methylation. One common method includes:
Sulfonation: 2-Methylaniline is reacted with sulfuric acid to introduce the sulfonyl group at the 4-position.
Methylation: The resulting sulfonated product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-Methyl-4-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly as a precursor to drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfonyl)aniline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylaniline: Lacks the methyl group at the 2-position, which can affect its reactivity and applications.
2,4-Dimethylaniline: Lacks the sulfonyl group, resulting in different chemical properties and uses.
2-Methyl-4-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-4-(methylsulfonyl)aniline is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQJEYKNLZWXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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